

# Application Note: Regioselective Bromination of 4-Methoxyphenol

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## Compound of Interest

Compound Name: 2-Bromo-4-methoxyphenol

Cat. No.: B098834

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## Abstract

This application note provides a detailed experimental protocol for the regioselective bromination of 4-methoxyphenol to synthesize **2-bromo-4-methoxyphenol**. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents and biologically active molecules.[1] The described method utilizes N-bromosuccinimide (NBS) as a brominating agent, offering a reliable and selective approach for this electrophilic aromatic substitution.[2] The protocol includes a comprehensive methodology, safety precautions, and characterization data.

## Introduction

The bromination of phenols is a fundamental electrophilic aromatic substitution reaction in organic synthesis.[2][3] 4-Methoxyphenol, with its activated aromatic ring, readily undergoes bromination. The directing effects of the hydroxyl and methoxy groups favor substitution at the positions ortho to the hydroxyl group. This protocol focuses on the synthesis of **2-bromo-4-methoxyphenol**, a key building block in medicinal chemistry. The use of N-bromosuccinimide provides a safer and more manageable alternative to elemental bromine.[2][4]

## Experimental Protocol

### Materials and Reagents

Reagent/Material	Grade	Supplier
4-Methoxyphenol	Reagent	Sigma-Aldrich
N-Bromosuccinimide (NBS)	Reagent	Sigma-Aldrich
Tetrahydrofuran (THF)	Anhydrous	Sigma-Aldrich
Diethyl ether	ACS Grade	Fisher Scientific
Sodium bicarbonate	Saturated solution	Fisher Scientific
Brine	Saturated solution	Fisher Scientific
Anhydrous sodium sulfate	ACS Grade	Fisher Scientific
Silica gel	230-400 mesh	Sigma-Aldrich
Ethyl acetate	ACS Grade	Fisher Scientific
Hexanes	ACS Grade	Fisher Scientific

## Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Flash chromatography setup
- Thin-layer chromatography (TLC) plates (silica gel 60 F254)
- UV lamp
- NMR spectrometer
- FT-IR spectrometer

- Melting point apparatus

## Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- N-Bromosuccinimide is a corrosive and lachrymatory agent. Handle with care.
- Tetrahydrofuran and diethyl ether are highly flammable. Avoid open flames and sparks.
- Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.[\[5\]](#)

## Reaction Procedure

- **Reaction Setup:** In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Reagent Addition:** To the stirred solution at room temperature, add N-bromosuccinimide (1.0 eq) portion-wise over 15 minutes.[\[4\]](#)
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
- **Work-up:** Once the reaction is complete (typically after 12 hours at room temperature), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[\[4\]](#)
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x volume of the reaction mixture).[\[4\]](#)
- **Washing:** Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.[\[4\]](#)
- **Solvent Removal:** Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

## Purification

The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[4]

## Data Presentation

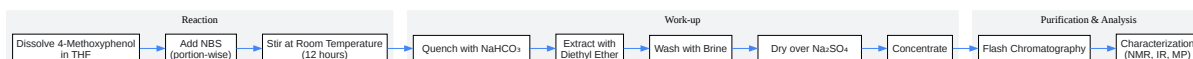
**Table 1: Summary of Experimental Parameters and Results**

Parameter	Value
Reactants	
4-Methoxyphenol	1.0 eq
N-Bromosuccinimide	1.0 eq
Reaction Conditions	
Solvent	Tetrahydrofuran
Temperature	Room Temperature
Reaction Time	12 hours
Product Characterization	
Product	2-Bromo-4-methoxyphenol
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrO <sub>2</sub> [6]
Molecular Weight	203.03 g/mol [6]
Appearance	White to light yellow powder/crystal
Melting Point	47 °C[6]
Yield	
Typical Yield	49% (isolated)[4]

## Characterization Data

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):  $\delta$  7.01 (d,  $J$  = 2.9 Hz, 1H), 6.94 (d,  $J$  = 8.9 Hz, 1H), 6.78 (dd,  $J$  = 8.9, 2.9 Hz, 1H), 5.23 (s, 1H, -OH), 3.75 (s, 3H, -OCH<sub>3</sub>).[7]
- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ):  $\delta$  153.8, 146.5, 116.9, 116.3, 115.4, 109.9, 56.0.[7]

## Experimental Workflow



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Caption: Experimental workflow for the bromination of 4-methoxyphenol.

## Conclusion

This application note provides a reliable and detailed protocol for the synthesis of **2-bromo-4-methoxyphenol**. The use of N-bromosuccinimide allows for a selective and controlled bromination. The provided experimental parameters and characterization data will be valuable for researchers in organic and medicinal chemistry.

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